4-[(2-Fluorobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-fluorobenzyl alcohol in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in reactions with this compound.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are commonly used to prevent hydrolysis.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification and labeling of proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophilic sites on proteins, peptides, and other biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in labeling and modifying biomolecules for various analytical and preparative purposes .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoyl Chloride: Similar in structure but lacks the benzyl ether group.
4-Fluorobenzoyl Chloride: Similar in structure but lacks the benzyl ether group.
Uniqueness
4-[(2-Fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both the fluorobenzyl and benzoyl chloride moieties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in synthetic chemistry and proteomics research .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIZKOLAIUYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263483 | |
Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-64-8 | |
Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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